N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(4-Methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. The molecule features two distinct substituents:
- N1-substituent: A 4-methoxybenzyl group, which introduces electron-donating methoxy functionality and aromatic bulk.
- N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, combining a tosyl-protected oxazinan ring with a methyl linker.
Properties
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-4-10-19(11-5-16)32(28,29)25-12-3-13-31-20(25)15-24-22(27)21(26)23-14-17-6-8-18(30-2)9-7-17/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESCQKNXMSBBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by the following components:
- Methoxybenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
- Oxazinan ring : Implicated in various biological activities, particularly in modulating enzyme functions.
- Oxalamide linkage : May enhance binding properties to target proteins.
Cytotoxicity Against Cancer Cells
Research has demonstrated that derivatives of oxazinan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This activity is crucial for their anticancer potential.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5g | A2780 (Ovarian) | 4.47 | Inhibits tubulin polymerization |
| 5c | MCF-7 (Breast) | 52.8 | Induces G2/M phase arrest |
| 4d | A2780/RCIS | 20.0 | Binds to colchicine site on tubulin |
These results indicate that this compound and its analogs may serve as effective agents in cancer treatment by targeting microtubule dynamics.
The primary mechanism through which this compound exerts its biological effects appears to be through:
- Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis.
- Induction of Apoptosis : The arrest in the cell cycle can lead to programmed cell death in cancerous cells.
Study on Anticancer Activity
A pivotal study investigated a series of oxazinan derivatives, including those structurally related to this compound. The findings indicated that these compounds not only inhibited cell proliferation but also showed promise in overcoming multidrug resistance (MDR) in cancer cells.
Key Findings :
- The compounds demonstrated a broad spectrum of cytotoxicity across multiple cancer cell lines.
- In vivo studies indicated significant tumor growth inhibition without notable neurotoxicity at therapeutic doses.
Structure–Activity Relationship (SAR)
Exploring the SAR of this compound reveals that modifications to the methoxy group and variations in the oxazinan ring influence both potency and selectivity towards different cancer types.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Increasing methoxy substitutions | Enhanced lipophilicity and potency |
| Altering oxazinan substituents | Varying selectivity towards cancer types |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
Aromatic Substituent Effects :
- The target compound ’s 4-methoxybenzyl group is less sterically hindered compared to S336’s 2,4-dimethoxybenzyl group but shares similar electronic properties (electron donation via methoxy) .
- Halogenated analogs (e.g., Compound 28, 80) exhibit enhanced metabolic stability and stronger enzyme binding due to chloro/fluoro groups, which are absent in the target compound .
Heterocyclic Influence :
- The 3-tosyl-1,3-oxazinan group in the target compound introduces a sulfonamide-protected heterocycle, which may enhance solubility or target-specific interactions compared to simpler N2 substituents (e.g., pyridinylethyl in S336 or phenethyl in Compound 28) .
Functional and Metabolic Comparisons
Flavoring vs. Therapeutic Potential: S336 and related oxalamides are optimized for flavor enhancement, with regulatory approval (FEMA 4233) and metabolic stability in hepatocytes .
Metabolic Pathways: S336 undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, a trait linked to its dimethoxybenzyl and pyridinylethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
